molecular formula C6H9BClNO4S B13506883 (5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride

(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride

Cat. No.: B13506883
M. Wt: 237.47 g/mol
InChI Key: XPVYHBIWNXRKTQ-UHFFFAOYSA-N
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Description

(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative with a methanesulfonyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 5-chloro-3-pyridineboronic acid with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of (5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride primarily involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as the Suzuki-Miyaura coupling. The boronic acid group interacts with the metal catalyst, enabling the transfer of organic groups and the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and properties compared to other boronic acid derivatives. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

Molecular Formula

C6H9BClNO4S

Molecular Weight

237.47 g/mol

IUPAC Name

(5-methylsulfonylpyridin-3-yl)boronic acid;hydrochloride

InChI

InChI=1S/C6H8BNO4S.ClH/c1-13(11,12)6-2-5(7(9)10)3-8-4-6;/h2-4,9-10H,1H3;1H

InChI Key

XPVYHBIWNXRKTQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)S(=O)(=O)C)(O)O.Cl

Origin of Product

United States

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